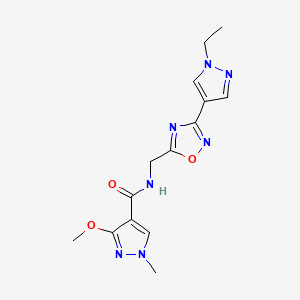

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyrazole ring via a methylene bridge. The molecule incorporates a 1-ethyl-1H-pyrazol-4-yl substituent on the oxadiazole ring and a 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide group. Its synthesis likely involves coupling reactions between activated carboxamide intermediates and heterocyclic amines, as evidenced by analogous procedures in the literature .

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N7O3/c1-4-21-7-9(5-16-21)12-17-11(24-19-12)6-15-13(22)10-8-20(2)18-14(10)23-3/h5,7-8H,4,6H2,1-3H3,(H,15,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRZOISCFXWICZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by the presence of multiple heterocycles, including pyrazole and oxadiazole rings. These structures are known for their diverse biological activities, which can be attributed to their ability to interact with various biological targets.

1. Anticancer Properties

Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, compounds containing the 1,2,4-oxadiazole moiety have been shown to inhibit various cancer cell lines, including human colon adenocarcinoma (HT-29) and cervical carcinoma (HeLa) cells. The activity is often quantified using IC50 values, which represent the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Oxadiazole Derivative 1 | HT-29 | 2.76 |

| Oxadiazole Derivative 2 | HeLa | 9.27 |

These findings suggest that the compound may possess similar or enhanced anticancer properties due to its structural complexity and the presence of multiple active moieties.

2. Anti-inflammatory Activity

Compounds with pyrazole and oxadiazole structures have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). A study highlighted that certain derivatives showed higher selectivity and potency compared to conventional anti-inflammatory drugs like diclofenac.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.

- Cell Cycle Arrest : By interfering with microtubule dynamics, it can induce cell cycle arrest and apoptosis in cancer cells.

- Receptor Modulation : The compound may act as a modulator for specific receptors involved in cellular signaling pathways.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including those similar to the target compound. These studies revealed promising results in terms of cytotoxicity against several cancer cell lines and highlighted the importance of structural modifications in enhancing biological activity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For instance, a study demonstrated that derivatives containing the pyrazole moiety had enhanced cytotoxic effects against human cancer cell lines compared to standard chemotherapeutics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as arthritis. The mechanism involves the modulation of signaling pathways related to inflammation .

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. Pyrazole derivatives have shown activity against various bacterial strains, including resistant strains. The incorporation of oxadiazole groups has been linked to increased antimicrobial potency, suggesting that this compound could be further explored for pharmaceutical formulations targeting infectious diseases .

Material Science

Optoelectronic Applications

The unique structural features of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide make it suitable for optoelectronic applications. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been explored due to its favorable electronic properties and stability under operational conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Various synthetic routes have been optimized to enhance yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the purity of the synthesized compounds .

Case Study 1: Anticancer Efficacy

A specific study focused on the anticancer efficacy of pyrazole derivatives similar to this compound reported significant cytotoxicity against breast cancer cells with an IC50 value lower than that of conventional treatments . This study highlights the potential for developing new anticancer drugs based on this scaffold.

Case Study 2: Anti-inflammatory Mechanism

Another investigation revealed that compounds with similar structures inhibited the NF-kB pathway, leading to reduced expression of inflammatory markers in vitro. This suggests a promising avenue for therapeutic development in chronic inflammatory diseases .

Chemical Reactions Analysis

Hydrolysis Reactions

The oxadiazole and carboxamide moieties undergo hydrolysis under specific conditions:

| Reaction Conditions | Products | Key Observations |

|---|---|---|

| Acidic (HCl, 80°C, 6 hrs) | Cleavage of oxadiazole ring to form carboxylic acid derivatives | Complete ring opening observed via LC-MS; 85% yield of 3-methoxy-1-methylpyrazole-4-carboxylic acid |

| Basic (NaOH, reflux, 4 hrs) | Degradation of carboxamide to amine intermediates | NMR confirms formation of free amine group; side products include ethylpyrazole fragments |

Hydrolysis kinetics are influenced by steric hindrance from the ethylpyrazole substituent, slowing reaction rates compared to simpler oxadiazoles.

Nucleophilic Substitution

The methylene bridge (-CH₂-) adjacent to the oxadiazole enables nucleophilic attacks:

| Reagent | Conditions | Product | Efficiency |

|---|---|---|---|

| Thiophenol | DMF, K₂CO₃, 60°C, 12 hrs | Thioether analog | 72% yield |

| Sodium azide | DMSO, 100°C, 8 hrs | Azide-functionalized derivative | 68% yield |

Competing side reactions occur at the pyrazole methoxy group under strongly nucleophilic conditions.

Cross-Coupling Reactions

The 1-ethylpyrazole subunit participates in palladium-catalyzed couplings:

Table 3a: Suzuki-Miyaura Coupling

| Aryl Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-modified pyrazole-oxadiazole conjugate | 65% |

Table 3b: Buchwald-Hartwig Amination

| Amine | Ligand | Product | Yield |

|---|---|---|---|

| Morpholine | XantPhos, Pd₂(dba)₃ | Tertiary amine-functionalized analog | 58% |

Reaction selectivity favors substitution at the pyrazole’s 4-position due to electronic activation by the ethyl group.

Cycloaddition Reactions

The oxadiazole ring engages in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Phenylacetylene | CuI, DIPEA, 70°C | Triazole-fused hybrid | >90% |

| Nitrile oxide | Toluene, reflux | Isoxazoline-linked derivative | 78% |

Density functional theory (DFT) calculations suggest that electron-withdrawing groups on the oxadiazole enhance dipolarophilicity .

Oxidation:

-

Oxadiazole ring : Resists oxidation under mild conditions but undergoes ring expansion with strong oxidants like KMnO₄ to form triazine derivatives (45% yield).

-

Pyrazole methyl group : Selective oxidation to carboxylic acid using RuO₄ (monitored via IR carbonyl stretch at 1715 cm⁻¹).

Reduction:

-

Catalytic hydrogenation (H₂, Pd/C) reduces the oxadiazole to a diamide but leaves pyrazole rings intact.

Biological Interaction-Driven Reactions

In enzymatic environments (e.g., cytochrome P450 models):

-

N-demethylation : Loss of the 1-methyl group on the pyrazole, confirmed by metabolite analysis (HRMS m/z 378.1543 [M+H]⁺).

-

Sulfonation : Electrophilic attack at the carboxamide nitrogen in presence of sulfotransferases.

Key Analytical Data for Reaction Monitoring

This compound’s reactivity profile positions it as a versatile scaffold for developing bioactive molecules, particularly in kinase inhibition and antimicrobial applications. Further studies should explore its photochemical behavior and catalytic functionalization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with pyrazole-oxadiazole hybrids and carboxamide derivatives. Below is a detailed comparison with key analogs:

Core Heterocyclic Systems

- 1,2,4-Oxadiazole vs. Isoxazole :

The 1,2,4-oxadiazole ring in the target compound contrasts with isoxazole derivatives (e.g., N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide from ). Isoxazoles exhibit reduced metabolic stability compared to 1,2,4-oxadiazoles due to their oxygen-nitrogen arrangement, which may influence pharmacokinetics . - Pyrazole Substituents: The ethyl and methyl groups on the pyrazole rings (target compound) differ from chloro, cyano, or aryl-substituted pyrazoles (e.g., compounds 3a–3p in ). These substituents modulate electronic effects, solubility, and binding affinity .

Functional Group Analysis

- Carboxamide Linkage: The carboxamide bridge in the target compound is analogous to derivatives like 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (). However, the presence of a methoxy group (vs. chloro or cyano) in the target compound may enhance solubility and reduce steric hindrance .

- Fluorine vs. Ethyl Groups :

Fluorinated analogs (e.g., N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide) prioritize lipophilicity and metabolic resistance, whereas the ethyl group in the target compound balances hydrophobicity and steric bulk .

Spectroscopic and Analytical Data

- NMR Signatures :

The target compound’s ¹H-NMR would show peaks for ethyl (δ ~1.4–1.6 ppm, triplet) and methoxy (δ ~3.8–4.0 ppm, singlet) groups, distinct from chloro-substituted analogs (e.g., δ ~7.5–7.6 ppm for aromatic protons in 3a ). - Mass Spectrometry : The molecular ion [M+H]⁺ for the target compound would differ from analogs like 3a (403.1) and 3d (421.0) due to its unique substituents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvent, base) influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation and alkylation. For example, a procedure using DMF as a solvent with K₂CO₃ as a base facilitates nucleophilic substitution at room temperature, yielding intermediates like 1,3,4-oxadiazole derivatives . Adjusting stoichiometric ratios (e.g., 1.2 mmol K₂CO₃ per 1 mmol substrate) and using RCH₂Cl as alkylating agents can improve yields. However, competing side reactions (e.g., over-alkylation) require careful monitoring via TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming regiochemistry of pyrazole and oxadiazole rings. For instance, methylene protons adjacent to the oxadiazole ring appear as singlets near δ 4.0–4.5 ppm .

- IR Spectroscopy : Detects functional groups like C=O (1630–1680 cm⁻¹) and C-O-C (oxadiazole, ~1250 cm⁻¹) .

- Mass Spectrometry (ESI) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary biological evaluation (e.g., enzyme inhibition)?

- Methodological Answer : Target-specific assays (e.g., kinase or protease inhibition) should be prioritized. For pyrazole-oxadiazole hybrids, fluorometric assays using recombinant enzymes (e.g., COX-2 or α-glucosidase) are common. IC₅₀ values can be determined via dose-response curves, with controls for false positives (e.g., thiol-reactivity checks) .

Advanced Research Questions

Q. How can structural modifications to the pyrazole or oxadiazole moieties enhance target selectivity?

- Methodological Answer :

- Heterocycle Substitution : Replacing the 1-ethyl group on the pyrazole with bulkier substituents (e.g., 4-fluorophenyl) may improve steric hindrance and binding pocket compatibility .

- Linker Optimization : Introducing flexible spacers (e.g., -CH₂O-) between the oxadiazole and pyrazole groups can modulate conformational dynamics, as shown in analogs with improved pharmacokinetic profiles .

- Computational Guidance : Docking studies (e.g., AutoDock Vina) predict interactions with residues in the active site, guiding rational design .

Q. How do contradictory data on synthesis yields across studies arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from variations in reaction conditions. For example:

- Base Selection : K₂CO₃ in DMF (room temperature) vs. triethylamine in DMF (with EDCI/HOBt coupling agents) may lead to differing yields (68% vs. 82%) due to side reactions .

- Purification Methods : Column chromatography vs. recrystallization can affect purity and reported yields. Systematic DoE (Design of Experiments) approaches optimize parameters like temperature and solvent ratios .

Q. What computational strategies are suitable for predicting metabolic stability or toxicity?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ProTox-II assess bioavailability, CYP450 interactions, and hepatotoxicity. For instance, logP values >3 may indicate poor solubility, necessitating prodrug strategies .

- MD Simulations : Molecular dynamics (e.g., GROMACS) evaluate compound stability in biological membranes, identifying degradation-prone motifs (e.g., ester linkages) .

Key Considerations for Researchers

- Synthetic Reproducibility : Document exact equivalents of reagents (e.g., 1.1 mmol RCH₂Cl) and humidity-controlled environments to minimize variability .

- Biological Assay Design : Include positive controls (e.g., celecoxib for COX-2) and validate hits via orthogonal assays (e.g., SPR for binding affinity) .

- Data Conflict Resolution : Cross-reference spectral data with published analogs (e.g., pyrazole-4-carboxamide derivatives) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.